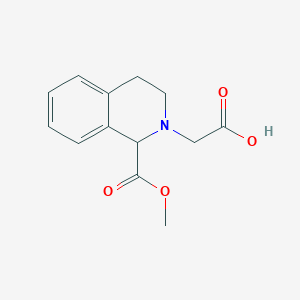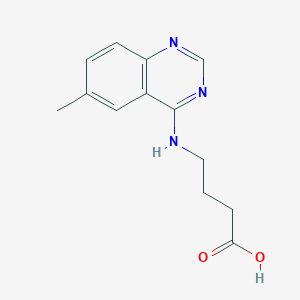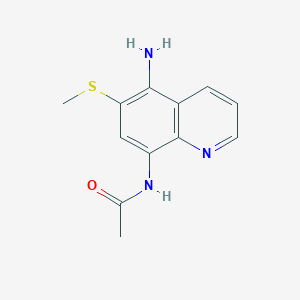
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide: is a chemical compound with the molecular formula C₁₂H₁₃N₃OS and a molecular weight of 247.321 g/mol This compound is characterized by the presence of a quinoline ring substituted with an amino group, a methylsulfanyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Amination: The amino group can be introduced through nitration followed by reduction or direct amination reactions.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the quinoline ring, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology:
Biological Activity: The compound and its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making them valuable in drug discovery and development.
Medicine:
Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Catalysis: The compound may be used as a ligand in catalytic processes, enhancing the efficiency and selectivity of chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with enzyme active sites, while the amino and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- N-(5-aminoquinolin-8-yl)acetamide
- N-(6-methylsulfanylquinolin-8-yl)acetamide
- N-(5-amino-6-methylquinolin-8-yl)acetamide
Uniqueness: N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide is unique due to the presence of both the amino and methylsulfanyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
134992-40-8 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C12H13N3OS/c1-7(16)15-9-6-10(17-2)11(13)8-4-3-5-14-12(8)9/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
KSICPQPXAOXQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=C1N=CC=C2)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
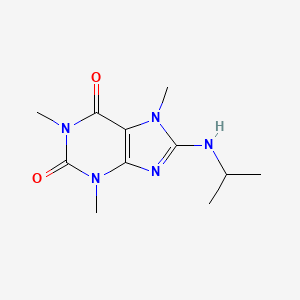

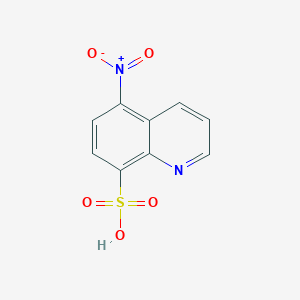
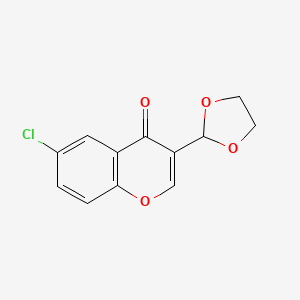
![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)


![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)
